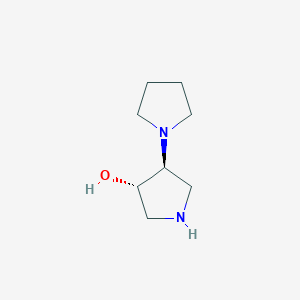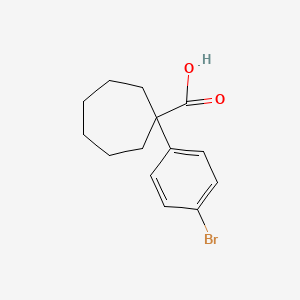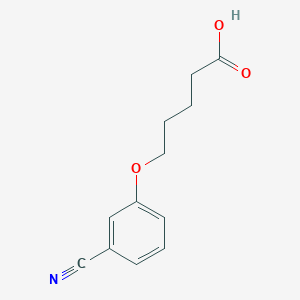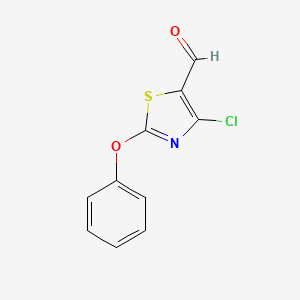
trans-1,3'-Bipyrrolidin-4'-ol
Descripción general
Descripción
trans-1,3'-Bipyrrolidin-4'-ol: is a chemical compound with the molecular formula C8H16N2O. It is a cyclic compound featuring two pyrrolidine rings connected in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3'-Bipyrrolidin-4'-ol typically involves the cyclization of linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
trans-1,3'-Bipyrrolidin-4'-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can convert the compound into its saturated analogs.
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrrolidin-4-one derivatives.
Reduction: : Production of saturated pyrrolidines.
Substitution: : Formation of N-alkylated pyrrolidines.
Aplicaciones Científicas De Investigación
trans-1,3'-Bipyrrolidin-4'-ol: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : The compound can be used as a ligand in biological studies to investigate protein interactions.
Medicine: : It has potential as a lead compound in drug discovery for various therapeutic areas.
Industry: : It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which trans-1,3'-Bipyrrolidin-4'-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparación Con Compuestos Similares
trans-1,3'-Bipyrrolidin-4'-ol: is structurally similar to other cyclic compounds like pyrrolidine and piperidine . its trans configuration and the presence of two pyrrolidine rings make it unique. These structural differences can lead to distinct chemical and biological properties compared to its analogs.
Similar Compounds
Pyrrolidine
Piperidine
trans-1,4-Dimethylpiperidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CNC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)


![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)


![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)
